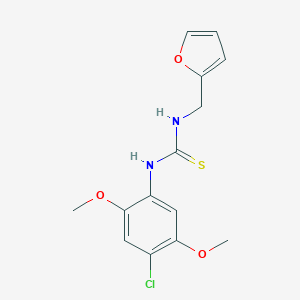
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea, commonly known as CDMTU, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. CDMTU belongs to the class of thiourea derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of CDMTU is not fully understood, but it is believed to involve multiple pathways. In cancer cells, CDMTU has been shown to induce apoptosis by activating the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases. CDMTU has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
In inflammation, CDMTU has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. CDMTU has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of NLRP3 inflammasome, which are important contributors to the inflammatory response.
Biochemical and Physiological Effects
CDMTU has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, CDMTU has been shown to inhibit cell growth, induce apoptosis, and inhibit migration and invasion. In inflammation, CDMTU has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. CDMTU has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDMTU has several advantages for lab experiments, including its high purity, stability, and solubility in water. CDMTU is also relatively inexpensive and easy to synthesize. However, CDMTU has some limitations for lab experiments, including its potential toxicity and limited bioavailability. CDMTU may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CDMTU. One area of research is the development of CDMTU analogs with improved pharmacological properties, such as increased bioavailability and reduced toxicity. Another area of research is the investigation of the mechanisms underlying the anti-cancer, anti-inflammatory, and antioxidant effects of CDMTU. Further studies are also needed to determine the optimal dosage and administration route of CDMTU in different disease models. Finally, the potential of CDMTU as a therapeutic agent in clinical trials should be explored.
Méthodes De Synthèse
The synthesis of CDMTU involves the reaction of 2-furylmethylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final product. The yield of CDMTU can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
Applications De Recherche Scientifique
CDMTU has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, CDMTU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDMTU has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, CDMTU has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, CDMTU has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. CDMTU has also been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response. In oxidative stress-related disorders, CDMTU has been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
Propriétés
Nom du produit |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea |
|---|---|
Formule moléculaire |
C14H15ClN2O3S |
Poids moléculaire |
326.8 g/mol |
Nom IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2O3S/c1-18-12-7-11(13(19-2)6-10(12)15)17-14(21)16-8-9-4-3-5-20-9/h3-7H,8H2,1-2H3,(H2,16,17,21) |
Clé InChI |
IKMJGIREOHIIBG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CO2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[2-(4-Methoxyphenyl)ethyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216366.png)



![4-({[3-(Morpholin-4-yl)propyl]carbamothioyl}amino)benzenesulfonamide](/img/structure/B216375.png)
![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)




